molecular formula C10H11Cl2N B2555121 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride CAS No. 93507-10-9

3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride

Cat. No. B2555121
CAS RN: 93507-10-9
M. Wt: 216.11
InChI Key: AAGRQXJFCBQLKM-UHFFFAOYSA-N
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Description

3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the CAS Number: 93507-10-9 . It has a molecular weight of 216.11 . The IUPAC name for this compound is 3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride . The InChI code for this compound is 1S/C10H10ClN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride can be represented by the InChI code 1S/C10H10ClN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H .


Physical And Chemical Properties Analysis

3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Fluorescence Properties and Synthesis

Research has explored the fluorescence of catechol amines and related compounds upon condensation with formaldehyde, indicating a potential application in bioimaging and diagnostics. The intense green to yellow fluorescence observed suggests a unique property of amines with specific structural features, hinting at the utility of such compounds in fluorescence-based applications (Falck, Hillarp, Thieme, & Torp, 1962).

Chemical Synthesis and Reactions

A study on the synthesis of 1,2,2a,3-Tetrahydro-1,4,7b-triazacyclopenta[cd]indenes from 3-halomethyl-5-chloro-6- or 8-nitropyridines showcases the versatility of such structures in synthesizing complex cyclic compounds, which could be foundational for pharmaceuticals and materials science (Schmid, Schühle, Steinberger, Xin, & Austel, 2005).

Novel Compounds and Lanthanide Macrocyclic Complexes

Another area of application is in the development of lanthanide macrocyclic complexes, where substituted amine groups play a crucial role. These complexes have implications for magnetic resonance imaging (MRI) and luminescence studies, providing a pathway for the creation of advanced diagnostic tools (Dumont, Jacques, & Desreux, 2000).

Photostability and NIR Probes

Research into the photostability of benzo[a]phenoxazinium chlorides with substituted amines underscores the significance of these compounds in developing photostable near-infrared (NIR) probes. Such probes are crucial for non-invasive imaging techniques in biomedical research, offering a window into in vivo processes with minimal photobleaching (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).

Safety and Hazards

The safety information for 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTFPCRHUJEZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride

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